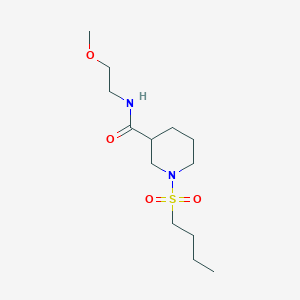![molecular formula C11H10N2OS2 B5539211 2,3-dimethyl-8-methylene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B5539211.png)
2,3-dimethyl-8-methylene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4-ones involves condensation reactions with aromatic aldehydes and furfural in the presence of NaOH, as demonstrated by Elmuradov et al. (2011) (Elmuradov, Bozorov, & Shakhidoyatov, 2011). This method could be adapted for the synthesis of the compound , given its structural similarities.
Molecular Structure Analysis
The molecular structure of closely related compounds such as 9-furfurylidene-2,3-dimethyl-6,7,8,9-tetrahydro-4H-thieno[2′,3′:4,5]pyrimidino[1,2-a]pyridin-4-one has been characterized by Bozorov et al. (2010), highlighting planar thieno[2,3-d]pyrimidin-4-one units and their interactions (Bozorov, Elmuradov, Okmanov, Tashkhodjaev, & Shakhidoyatov, 2010). This information can provide insights into the structural aspects of the compound of interest.
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4-ones, a related class, can be synthesized through a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide, as described by Shi et al. (2018) (Shi, Kaneko, Sandino, Busse, Zhang, Mason, Machulis, Ambrose, Zhang, & Chapman, 2018). This method emphasizes the compound's reactivity and potential for diverse chemical transformations.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Chemical synthesis and reactivity studies of thiazolo[3,2-a]pyrimidin-4-one derivatives and related compounds have laid the groundwork for exploring their potential applications. For example, the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines and their physicochemical properties comparison with isomeric thienopyrimidinones indicate a clear interest in their structural and electronic characteristics, which could be pivotal in designing compounds with tailored properties for specific applications (Zadorozhny, Turov, & Kovtunenko, 2010).
Biological Activity
The investigation into the biological activities of thiazolo and thieno pyrimidinone derivatives reveals their potential in biomedical research. Notably, the synthesis and antimicrobial evaluation of various pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives have shown promising antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).
Antioxidant Properties
Compounds structurally related to thiazolo[3,2-a]pyrimidin-4-one have also been synthesized and evaluated for their antioxidant activities. This highlights the potential of such compounds in oxidative stress-related research and their possible application in developing therapies targeting oxidative damage (Saundane, Yarlakatti, Walmik, & KATKARf, 2012).
Anti-HIV Activity
The synthesis and evaluation of novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones for anti-HIV-1 activity demonstrate the significant potential of these compounds in antiviral research. Some derivatives showed activity against HIV-1, indicating the relevance of this scaffold in designing new antiviral drugs (Danel, Pedersen, & Nielsen, 1998).
Propriétés
IUPAC Name |
4,5-dimethyl-12-methylidene-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8-trien-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c1-5-4-15-11-12-9(14)8-6(2)7(3)16-10(8)13(5)11/h1,4H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXQRPRRXZRSHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N=C3N2C(=C)CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-8-methylidene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)
![2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5539142.png)
![2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5539148.png)
![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)
![3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5539157.png)
![N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5539173.png)
![[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)
![3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5539190.png)
![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)
![N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5539203.png)
![4-(3-chlorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-pyrimidinamine hydrochloride](/img/structure/B5539214.png)
![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)
